3-(6-Methyl-2-pyridyl)-1-propene
Overview
Description
3-(6-Methyl-2-pyridyl)-1-propene is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position and a propene group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-2-pyridyl)-1-propene typically involves the alkylation of 6-methyl-2-pyridine with an appropriate alkylating agent. One common method involves the reaction of 6-methyl-2-pyridine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methyl-2-pyridyl)-1-propene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the double bond in the propene group to a single bond, forming 3-(6-Methyl-2-pyridyl)propane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 3-(6-Methyl-2-pyridyl)propane.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-(6-Methyl-2-pyridyl)-1-propene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(6-Methyl-2-pyridyl)-1-propene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The propene group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-pyridylmethanol: Similar structure but with a hydroxyl group instead of a propene group.
6-Methyl-2-pyridylamine: Contains an amino group instead of a propene group.
3-(2-Pyridyl)-1-propene: Similar structure but with the pyridine ring unsubstituted at the 6-position.
Uniqueness
3-(6-Methyl-2-pyridyl)-1-propene is unique due to the presence of both a methyl group at the 6-position and a propene group at the 3-position. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
2-methyl-6-prop-2-enylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-3-5-9-7-4-6-8(2)10-9/h3-4,6-7H,1,5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWFOGMNXWMGGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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